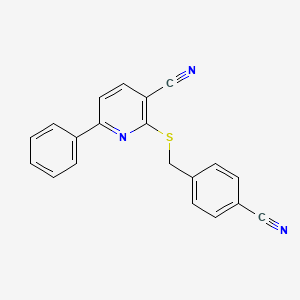
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a phenyl group at the 6-position and a 4-cyanobenzylthio group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction between 2-chloronicotinonitrile and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the 4-Cyanobenzylthio Group: The 4-cyanobenzylthio group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile can undergo various types of chemical reactions, including:
Substitution: The phenyl and cyanobenzyl groups can participate in electrophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
科学研究应用
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be employed in studies investigating the interaction of small molecules with biological macromolecules.
作用机制
The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context .
相似化合物的比较
Similar Compounds
- 2-((4-Cyanobenzyl)thio)-6-methylnicotinonitrile
- 2-((4-Cyanobenzyl)thio)-6-chloronicotinonitrile
- 2-((4-Cyanobenzyl)thio)-6-ethylnicotinonitrile
Uniqueness
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is unique due to the presence of both a phenyl group and a 4-cyanobenzylthio group on the nicotinonitrile core. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
生物活性
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following molecular structure:
- Molecular Formula : C18H15N3S
- Molecular Weight : 305.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The compound may inhibit specific kinases, modulating signaling pathways that lead to cellular responses such as apoptosis or proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism involves:
- Inhibition of JNK Pathway : The compound has been shown to inhibit c-Jun N-terminal kinases (JNK), which are implicated in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation:
- Inhibition of Pro-inflammatory Cytokines : It has been observed to decrease levels of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases .
- Impact on COX Enzyme Activity : Preliminary data suggest that it may modulate cyclooxygenase (COX) enzyme activity, reducing the production of inflammatory mediators .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations.
Case Study 2: Inflammation Model
In an animal model of inflammation, administration of the compound resulted in a marked decrease in swelling and pain indicators compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have been explored to improve potency against specific targets associated with cancer and inflammation.
属性
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3S/c21-12-15-6-8-16(9-7-15)14-24-20-18(13-22)10-11-19(23-20)17-4-2-1-3-5-17/h1-11H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPHAGYCHDQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














